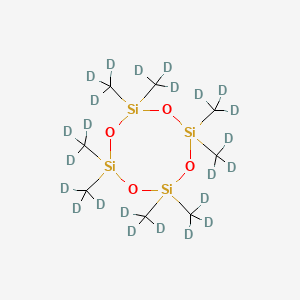
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes a benzonitrile group attached to a porphyrin core substituted with pyridine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde, followed by oxidation.
Substitution with Pyridine Rings: The porphyrin core is then subjected to a substitution reaction with pyridine rings under controlled conditions.
Attachment of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin core.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and benzonitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the porphyrin core, as well as substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential role in mimicking biological processes such as oxygen transport and electron transfer.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and sensors.
Mecanismo De Acción
The mechanism of action of 4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile involves its ability to coordinate with metal ions and participate in redox reactions. The porphyrin core can interact with various molecular targets, including enzymes and receptors, through its metal-binding sites. This interaction can modulate biological pathways and processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-Tetra(4-pyridyl)porphyrin: Similar in structure but lacks the benzonitrile group.
4-(10,15,20-Triphenyl-21H,23H-porphin-5-yl)benzenamine: Contains phenyl groups instead of pyridine rings.
Uniqueness
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile is unique due to the presence of both pyridine rings and a benzonitrile group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C42H26N8 |
|---|---|
Peso molecular |
642.7 g/mol |
Nombre IUPAC |
4-(10,15,20-tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile |
InChI |
InChI=1S/C42H26N8/c43-25-26-1-3-27(4-2-26)39-31-5-7-33(47-31)40(28-13-19-44-20-14-28)35-9-11-37(49-35)42(30-17-23-46-24-18-30)38-12-10-36(50-38)41(29-15-21-45-22-16-29)34-8-6-32(39)48-34/h1-24,47,50H |
Clave InChI |
HEGNJROTLGSNFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=NC=C8)C=C4)C9=CC=NC=C9)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
![1-[3-(2-Fluoroethyl)phenyl]methanamine](/img/structure/B13410430.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B13410450.png)



![5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid](/img/structure/B13410482.png)

![(1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13410494.png)




